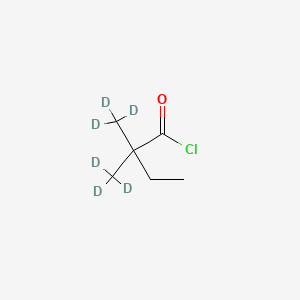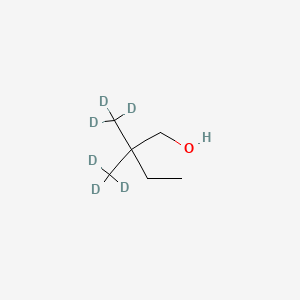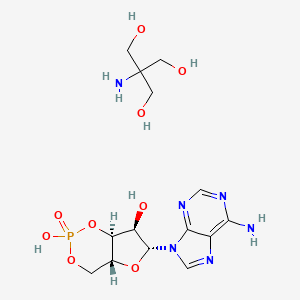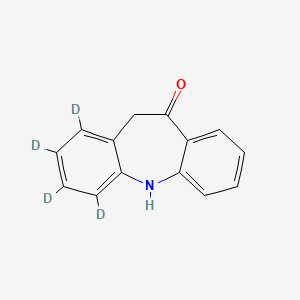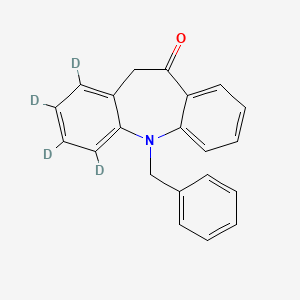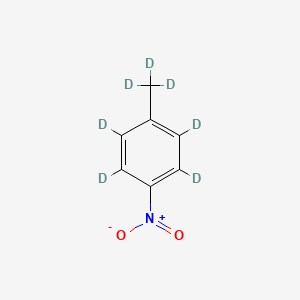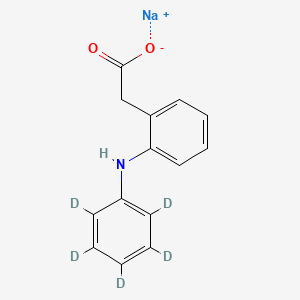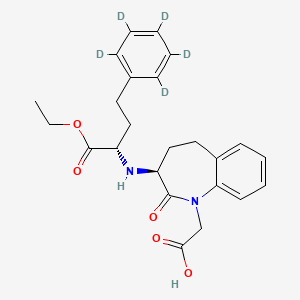
N-Acetyl-Mesalazin-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
A labeled Salicylic Acid derivative. Inhibitor of recombinant human thiopurine methyltransferase (hTPMT).
Wissenschaftliche Forschungsanwendungen
Entwicklung und Validierung analytischer Methoden
„N-Acetyl-Mesalazin-d3” kann für die Entwicklung und Validierung analytischer Methoden (AMV) verwendet werden. Es ist besonders nützlich bei der kommerziellen Produktion von Mesalazin .
Anwendung in der Qualitätskontrolle
Diese Verbindung spielt eine wichtige Rolle in der Anwendung der Qualitätskontrolle (QC) für Abbreviated New Drug Application (ANDA) oder während der kommerziellen Produktion von Mesalazin .
Behandlung von entzündlichen Darmerkrankungen
Mesalazin, auch bekannt als 5-Aminosalicylsäure (5-ASA), wird seit über 40 Jahren zur Behandlung von entzündlichen Darmerkrankungen (CED) eingesetzt, darunter Colitis ulcerosa (CU) und leichte bis mittelschwere Morbus-Crohn-Erkrankung .
Antioxidative Eigenschaften
5-ASA ist ein Antioxidans mit hoher biologischer Aktivität unter den nichtsteroidalen Antirheumatika (NSAR). Es wurde experimentell für andere Krankheiten eingesetzt .
Entzündungshemmende Eigenschaften
5-ASA hat entzündungshemmende Eigenschaften, die es bei der Behandlung verschiedener entzündlicher Erkrankungen nützlich machen .
Antibakterielle und antifungale Eigenschaften
Forschungen haben gezeigt, dass 5-ASA antibakterielle und antifungale Eigenschaften besitzt .
Antikrebs-Eigenschaften
Es wurde festgestellt, dass 5-ASA Antikrebs-Eigenschaften besitzt, die möglicherweise in der Krebsbehandlung eingesetzt werden könnten .
Magenschutz (gastroprotektiv)
5-ASA besitzt magenschützende (gastroprotektive) Eigenschaften, die möglicherweise bei der Behandlung von Magenerkrankungen eingesetzt werden könnten .
Wirkmechanismus
Target of Action
N-Acetyl Mesalazine-d3, also known as 5-aminosalicylic acid (5-ASA), is an aminosalicylate drug used to treat mild to moderate active ulcerative colitis and also to maintain remission once achieved . It is an anti-inflammatory agent, structurally related to the salicylates and non-steroidal anti-inflammatory drugs like acetylsalicylic acid .
Mode of Action
The mode of action of N-Acetyl Mesalazine-d3 involves its interaction with its targets in the body. It is metabolized both pre-systemically by the intestinal mucosa and systemically in the liver to N-acetyl-5-aminosalicylic acid (N-Ac-5-ASA) principally by NAT-1 . Some acetylation also occurs through the action of colonic bacteria . In the anti-oxidant activity of SSZ, the phenoxyl group of 5-ASA acts as an electron (or H-atom) donor .
Biochemical Pathways
The biochemical pathways affected by N-Acetyl Mesalazine-d3 are primarily related to its anti-inflammatory and anti-oxidant properties. It has been shown to inhibit the β-catenin signalling pathway acting through the upregulation of μ-protocadherin gene in colo-rectal cancer cells .
Pharmacokinetics
The pharmacokinetic properties of N-Acetyl Mesalazine-d3 have been studied in healthy subjects. After receiving mesalazine enema (1 g/100 mL) once daily for 7 consecutive days, the mean maximum plasma concentration (Cmax), area under plasma drug concentration-time curve from time 0 to the last measurable plasma concentration time point (AUC0-t) and elimination half-life (t1/2) of mesalazine were found to be 1007.64 (369.00) ng/mL, 9608.59 (3533.08) h·ng/mL and 3.33 (1.99) h, respectively .
Result of Action
The result of the action of N-Acetyl Mesalazine-d3 is primarily the reduction of inflammation in conditions such as ulcerative colitis. It has also been associated with a decrease in inflammatory activity and subsequently potentially reducing the risk of colorectal cancer in conditions like ulcerative colitis .
Biochemische Analyse
Biochemical Properties
N-Acetyl Mesalazine-d3 interacts with various enzymes and proteins in the body. It is formed through the N-acetyltransferase activity in the liver and intestinal mucosa . The nature of these interactions is primarily metabolic, as N-Acetyl Mesalazine-d3 is a metabolite of mesalamine .
Cellular Effects
The effects of N-Acetyl Mesalazine-d3 on cells are largely related to its parent compound, mesalamine. Mesalamine has predominant actions in the gut, thereby having fewer systemic side effects . It is likely that N-Acetyl Mesalazine-d3 shares similar cellular effects.
Molecular Mechanism
As a metabolite of mesalamine, it may share similar mechanisms of action, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Studies on mesalamine, its parent compound, have shown that it is stable and does not degrade significantly over time .
Dosage Effects in Animal Models
Studies on mesalamine have shown that it has a therapeutic effect at certain dosages, with toxic or adverse effects observed at high doses .
Metabolic Pathways
N-Acetyl Mesalazine-d3 is involved in the metabolic pathways of mesalamine. It is formed through the N-acetyltransferase activity in the liver and intestinal mucosa .
Transport and Distribution
It is likely that it follows similar pathways as mesalamine, its parent compound .
Subcellular Localization
As a metabolite of mesalamine, it is likely that it is found in similar compartments or organelles .
Eigenschaften
IUPAC Name |
2-hydroxy-5-[(2,2,2-trideuterioacetyl)amino]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-5(11)10-6-2-3-8(12)7(4-6)9(13)14/h2-4,12H,1H3,(H,10,11)(H,13,14)/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEFDRROBUCULOD-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)NC1=CC(=C(C=C1)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60675516 |
Source


|
| Record name | 5-[(~2~H_3_)Ethanoylamino]-2-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93968-79-7 |
Source


|
| Record name | 5-[(~2~H_3_)Ethanoylamino]-2-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6(R)-[2-(8(S)-(2,2-Dimethyl-d6-butyryl)oxy]-2(S),6(R)-dimethyl-1,2,6,7,8,8a(R)-hexahydro-1(S)-naphthyl]ethyl-4(R)-(t-butyl-dimethylsilyl)oxy-3,4,5,6-tetrahydro-2H-pyran-2-one](/img/structure/B562394.png)
